2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride
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Overview
Description
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride is a compound that belongs to the class of azetidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The azetidine ring can undergo substitution reactions with various nucleophiles and electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions . The reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized azetidine derivatives, while substitution reactions can produce a variety of substituted azetidine compounds .
Scientific Research Applications
2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring’s unique structural properties allow it to interact with various biological molecules, potentially inhibiting or modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[Azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride include other azetidine derivatives, such as:
Azetidine-2-carboxylic acid: A proline antagonist in plant tissue cultures.
Exenta and Melagatran: Thrombin inhibitors.
Nicotianamine: A natural chelator of metal ions.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
2-[azetidin-3-yl(methyl)amino]acetic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2.2ClH/c1-8(4-6(9)10)5-2-7-3-5;;/h5,7H,2-4H2,1H3,(H,9,10);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIMQSALZZAEBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1CNC1.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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